molecular formula C25H20N2O B6008797 4,4-DIPHENYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

4,4-DIPHENYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Cat. No.: B6008797
M. Wt: 364.4 g/mol
InChI Key: JAMSIXIAJMHHSN-UHFFFAOYSA-N
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Description

4,4-DIPHENYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique properties, including thermal stability and resistance to chemical degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIPHENYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the reaction of 2-aminopyridine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the benzoxazine ring. Common solvents used in this reaction include ethanol and toluene, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-DIPHENYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzoxazine oxides.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of halogenated benzoxazine compounds.

Scientific Research Applications

4,4-DIPHENYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of high-performance polymers and resins due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4,4-DIPHENYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Another benzoxazine derivative with similar structural features but different substituents.

    2-(Pyridin-2-yl)quinoline: Shares the pyridine moiety but differs in the overall structure and properties.

Uniqueness

4,4-DIPHENYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its specific combination of phenyl and pyridine groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4,4-diphenyl-2-pyridin-2-yl-1,2-dihydro-3,1-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-8-16-22(21)27-24(28-25)23-17-9-10-18-26-23/h1-18,24,27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMSIXIAJMHHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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